Vernomygdin
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Overview
Description
Vernomygdin is a gamma-lactone.
Scientific Research Applications
1. Mechanism of Action in Chronic Inflammatory Conditions
Vernomygdin, identified as a compound in Vernonia amygdalina, plays a role in modulating transcription factors sensitive to thiol trapping. This is important for managing chronic inflammatory conditions typical in human degenerative diseases. This compound shows potential in inhibiting STAT3 and NF-κB, which are crucial in these inflammatory pathways. This was demonstrated in a study where this compound and related compounds were evaluated for their effects on these transcription factors in the context of chronic inflammation (Sinisi et al., 2015).
2. Cytological Effects
This compound has been studied for its cytological effects, particularly in its interaction with cellular structures. Research has shown that extracts containing this compound can lead to nuclear disintegration and cell death in certain cellular models. This is believed to be due to its sesquiterpene lactone content, which includes vernodalin and this compound. These effects were observed in a study using water extracts of medicinal plants including Vernonia amygdalina (Ene-Obong & Amadi, 1987).
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Studies have indicated that compounds such as vernolide and vernodalol, related to this compound, exhibit significant bactericidal activity against certain bacteria strains. This antimicrobial potential aligns with the ethnomedical use of Vernonia amygdalina leaves in treating various infectious diseases (Erasto, Grierson, & Afolayan, 2006).
Properties
Molecular Formula |
C19H24O7 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O7/c1-9(2)16(20)25-13-7-19-14(26-19)5-4-11(8-23-18(19)22)6-12-15(13)10(3)17(21)24-12/h6,9,12-15,18,22H,3-5,7-8H2,1-2H3/b11-6-/t12-,13+,14-,15+,18-,19-/m1/s1 |
InChI Key |
XFUPYBHPEVBTJS-ULYHCOEVSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1C[C@]23[C@H](O2)CC/C(=C/[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO[C@H]3O |
Canonical SMILES |
CC(C)C(=O)OC1CC23C(O2)CCC(=CC4C1C(=C)C(=O)O4)COC3O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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